![molecular formula C22H25N5OS B3010835 N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide CAS No. 1286712-48-8](/img/structure/B3010835.png)
N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
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Description
The compound "N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar structural features, such as benzamide groups, thiazole scaffolds, and pyridine moieties, which are relevant to the compound . These structural components are known to contribute to biological activities, including anticancer, antibacterial, and antifungal properties .
Synthesis Analysis
The synthesis of related compounds involves the use of microwave-assisted methods, which provide a facile and solvent-free approach to creating novel derivatives . The preparation of similar compounds typically starts with the reaction of appropriate starting materials, such as aminopyridines with imidazolides, to form the desired amides . The synthesis process is confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry, ensuring the correct structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using spectroscopic techniques and X-ray diffraction analysis. For instance, the X-ray diffraction data can reveal different positions of the carbonyl and sulfo groups with respect to the plane of the benzothiazine bicycle, which can influence the biological activity of the compounds . The presence of internal hydrogen bonding can also contribute to the rigidity of the molecule, as observed in some benzamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular conformation. For example, the interaction of aminopyridines with imidazolides can be affected by the sulfo group, which may prevent the acylation of sterically hindered amines . The reactivity of these compounds can lead to various biological activities, as demonstrated by their pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as melting points and vibrational frequencies, are determined using techniques like FTIR and NMR. These properties are essential for understanding the behavior of the compounds under different conditions and for predicting their stability and solubility . The compounds' antimicrobial and anticancer activities are often correlated with their molecular properties, which can be elucidated through docking studies and pharmacological screenings .
Scientific Research Applications
PET Imaging Agent in Neuroinflammation
The compound and its derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging, particularly in detecting neuroinflammation. The synthesis of such compounds, including their radiochemical yield and purity, has been investigated, showing promise in this field (Wang et al., 2018).
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Studies have identified derivatives of this compound as potent antagonists of the NR2B subunit-selective antagonist of the NMDA receptor. These findings are significant in the context of developing new therapeutic agents for neurological conditions (Borza et al., 2007).
Antibacterial Agents
Research has indicated the efficacy of related compounds in antibacterial applications. Some derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antitumor Activity
Several studies have reported on the antitumor activity of related compounds. These studies highlight the potential of these compounds in inhibiting the growth of tumor cells, suggesting their utility in cancer research and therapy (Lombardo et al., 2004).
Antimicrobial Activity
Compounds derived from this chemical structure have been tested for their antimicrobial properties, showing effectiveness against various microorganisms. This research provides insights into their potential use in treating infectious diseases (Mhaske et al., 2011).
Diuretic Activity
Research into the diuretic activity of benzothiazole-carboxamide derivatives has shown that certain compounds in this family can act as potent diuretics. This opens avenues for their use in medical conditions requiring diuresis (Yar et al., 2009).
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-16-6-5-9-20(23-16)26-22-25-19(15-29-22)21(28)24-18-10-12-27(13-11-18)14-17-7-3-2-4-8-17/h2-9,15,18H,10-14H2,1H3,(H,24,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPCGAYAWBJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide |
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